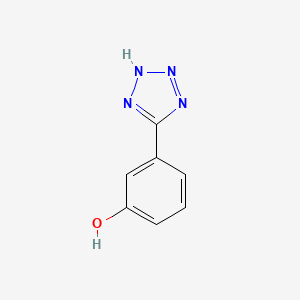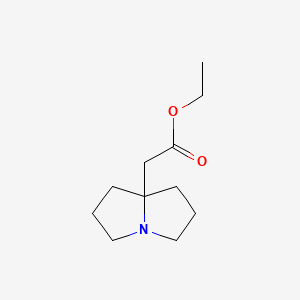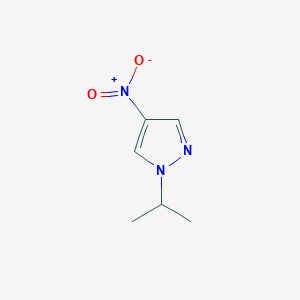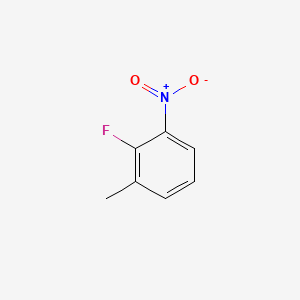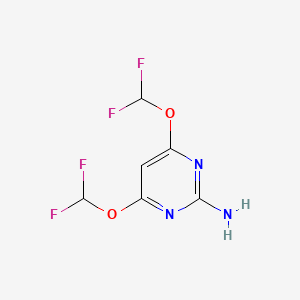
2-氨基-4,6-双(二氟甲氧基)嘧啶
描述
2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a chemical compound with the molecular formula C6H5F4N3O2. It is characterized by the presence of amino and difluoromethoxy functional groups attached to a pyrimidine ring.
科学研究应用
2-Amino-4,6-bis(difluoromethoxy)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals, particularly as an intermediate in the synthesis of sulfonylurea herbicides
作用机制
Target of Action
2-Amino-4,6-bis(difluoromethoxy)pyrimidine is primarily used as an intermediate in the synthesis of the sulfonylurea herbicide fluoxuron-methyl
Mode of Action
It is synthesized by reacting 4,6-dihydroxy-2-methylthiopyrimidine disodium salt with a phase transfer catalyst and acetonitrile solvent .
Action Environment
It is known that the compound is a white crystal, insoluble in water, and soluble in toluene, xylene, and other organic solvents . Its storage temperature is 2-8°C .
生化分析
Biochemical Properties
2-Amino-4,6-bis(difluoromethoxy)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit immune-activated nitric oxide production in mouse peritoneal cells . This inhibition suggests that 2-Amino-4,6-bis(difluoromethoxy)pyrimidine may interact with enzymes involved in the nitric oxide synthesis pathway, such as nitric oxide synthase. The nature of these interactions likely involves binding to the active site of the enzyme, thereby preventing the conversion of L-arginine to nitric oxide.
Cellular Effects
The effects of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine on various cell types and cellular processes are profound. In immune cells, it inhibits the production of nitric oxide, a critical signaling molecule involved in immune responses . This inhibition can lead to reduced inflammation and modulation of immune responses. Additionally, 2-Amino-4,6-bis(difluoromethoxy)pyrimidine may influence gene expression and cellular metabolism by altering the activity of key enzymes and signaling pathways.
Molecular Mechanism
At the molecular level, 2-Amino-4,6-bis(difluoromethoxy)pyrimidine exerts its effects through specific binding interactions with biomolecules. It is known to inhibit enzymes involved in nitric oxide production, likely by binding to their active sites . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in nitric oxide levels. Additionally, 2-Amino-4,6-bis(difluoromethoxy)pyrimidine may affect gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-4,6-bis(difluoromethoxy)pyrimidine is relatively stable under standard laboratory conditions . Its degradation products and their potential effects on cells have not been extensively studied.
Dosage Effects in Animal Models
The effects of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine vary with different dosages in animal models. At low doses, the compound may effectively inhibit nitric oxide production without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
2-Amino-4,6-bis(difluoromethoxy)pyrimidine is involved in several metabolic pathways, particularly those related to nitric oxide synthesis. It interacts with enzymes such as nitric oxide synthase, inhibiting their activity and reducing nitric oxide production . This interaction can affect metabolic flux and alter the levels of various metabolites involved in immune responses and inflammation.
Transport and Distribution
The transport and distribution of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine within cells and tissues are influenced by its chemical properties. The compound’s relatively high polarity and molecular weight suggest that it may require specific transporters or binding proteins for efficient cellular uptake . Once inside the cell, 2-Amino-4,6-bis(difluoromethoxy)pyrimidine may localize to specific compartments or organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins involved in nitric oxide synthesis and gene expression.
准备方法
The synthesis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine involves several steps:
Initial Reaction: The process begins with the reaction of 4,6-dihydroxy-2-methylthiopyrimidine disodium salt with difluorochloromethane in the presence of a phase transfer catalyst and acetonitrile solvent.
Intermediate Formation: The product, 4,6-bis(difluoromethoxy)-2-methylthiopyrimidine, is then treated with acetic acid and hydrogen peroxide at 80-85°C for 2 hours to form 4,6-bis(difluoromethoxy)-2-methanesulfonylpyrimidine.
化学反应分析
2-Amino-4,6-bis(difluoromethoxy)pyrimidine undergoes various chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino and difluoromethoxy groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and ammonia for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
相似化合物的比较
2-Amino-4,6-bis(difluoromethoxy)pyrimidine can be compared with other similar compounds:
Similar Compounds: Compounds like 2-Amino-4,6-dimethoxypyrimidine and 2-Amino-4,6-dihydroxypyrimidine share structural similarities.
Uniqueness: The presence of difluoromethoxy groups in 2-Amino-4,6-bis(difluoromethoxy)pyrimidine imparts unique chemical and biological properties, making it distinct from its analogs
属性
IUPAC Name |
4,6-bis(difluoromethoxy)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F4N3O2/c7-4(8)14-2-1-3(15-5(9)10)13-6(11)12-2/h1,4-5H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARNJZBBTBLNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1OC(F)F)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542106 | |
| Record name | 4,6-Bis(difluoromethoxy)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86209-44-1 | |
| Record name | 4,6-Bis(difluoromethoxy)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: What is the significance of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine in the synthesis of Primisulfuron-methyl, and what is the herbicidal action of the final product?
A1: 2-Amino-4,6-bis(difluoromethoxy)pyrimidine (DMAP) is a crucial precursor in the synthesis of Primisulfuron-methyl []. This compound reacts with 2-methoxycarbonylphenylsulfonylisocyanate to yield Primisulfuron-methyl, a potent herbicide. While the provided research focuses on the synthesis method, it briefly mentions that Primisulfuron-methyl acts as a herbicide, effectively targeting unwanted plant growth in both controlled environments and field tests []. The exact mechanism of its herbicidal action is not elaborated upon in this paper.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



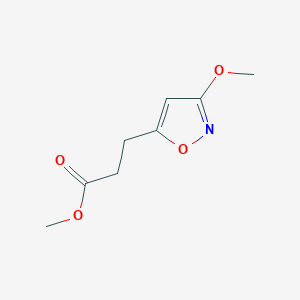
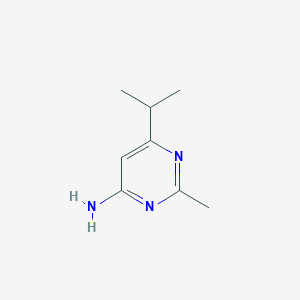
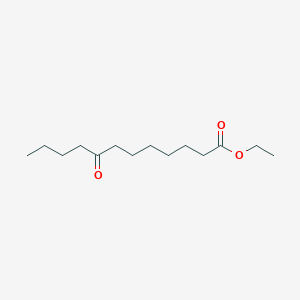
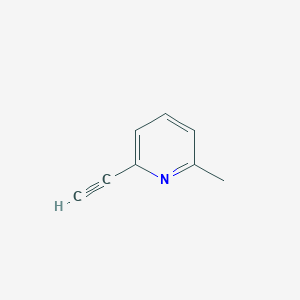


![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)
